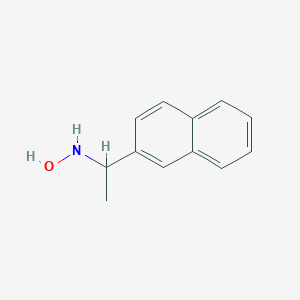

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-naphthalen-2-ylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXGFKZGWPEIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443689 | |

| Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111525-02-1 | |

| Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis protocol for N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

An In-depth Technical Guide to the Synthesis of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

This guide provides a comprehensive overview of a feasible synthetic route to this compound, a molecule of interest for researchers and professionals in the field of drug development and organic chemistry. The proposed synthesis is a two-step process commencing with the formation of an oxime intermediate from 2-acetylnaphthalene, followed by its reduction to the target hydroxylamine.

Reaction Scheme

The overall synthetic pathway can be depicted as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Synthesis of N-(1-naphthalen-2-ylethylidene)hydroxylamine (Oxime Formation)

This step involves the reaction of 2-acetylnaphthalene with hydroxylamine hydrochloride in the presence of a base, sodium acetate, to form the corresponding oxime.

Experimental Protocol

A detailed protocol for this step is adapted from the procedure for preparing 2-acetonaphthone oxime.[1][2]

-

Reagent Preparation: In a suitable reaction vessel, dissolve 2-acetylnaphthalene, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.

-

Reaction: The mixture is heated to a specified temperature (ranging from 40°C to 70°C) and stirred for a short period (typically 20-50 minutes).[1][2]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: The collected solid is washed with water and then dried to yield the desired N-(1-naphthalen-2-ylethylidene)hydroxylamine. Recrystallization from a suitable solvent like a toluene-petroleum ether mixture can be performed for further purification.[1]

Quantitative Data for Oxime Formation

| Parameter | Value | Reference |

| Reactants | ||

| 2-Acetylnaphthalene | 1.0 mol | [1][2] |

| Hydroxylamine Hydrochloride | 1.0 - 1.5 mol | [1][2] |

| Sodium Acetate | 1.0 - 1.5 mol | [1][2] |

| Solvent | ||

| Ethanol | 90 - 270 mL | [1][2] |

| Water | 90 mL | [1][2] |

| Reaction Conditions | ||

| Temperature | 40 - 70 °C | [1][2] |

| Time | 20 - 50 min | [1][2] |

| Yield | ~99% | [1][2] |

Step 2: Reduction of N-(1-naphthalen-2-ylethylidene)hydroxylamine to this compound

This step involves the reduction of the carbon-nitrogen double bond of the oxime to a single bond, yielding the target hydroxylamine. The protocol is based on a similar reduction of an oxime using sodium cyanoborohydride.[3]

Experimental Workflow

Caption: Experimental workflow for the reduction of the oxime to the hydroxylamine.

Experimental Protocol

-

Reaction Setup: Dissolve N-(1-naphthalen-2-ylethylidene)hydroxylamine in methanol.

-

Addition of Reducing Agent: Add sodium cyanoborohydride to the solution.

-

pH Adjustment: Add a catalytic amount of methyl orange indicator. The pH of the mixture is carefully adjusted by the dropwise addition of a 1:1 mixture of concentrated HCl and methanol to maintain a slightly acidic condition (indicated by the red color of the indicator).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solution is made basic by the addition of concentrated ammonium hydroxide. Water is then added to the mixture.

-

Extraction: The aqueous mixture is extracted with diethyl ether.

-

Drying and Evaporation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Quantitative Data for Reduction

The following table provides estimated quantities based on the analogous reaction.[3] These should be optimized for the specific substrate.

| Parameter | Suggested Value |

| Reactants | |

| N-(1-naphthalen-2-ylethylidene)hydroxylamine | 1.0 eq |

| Sodium Cyanoborohydride | 1.8 - 2.0 eq |

| Solvent | |

| Methanol | Sufficient to dissolve the oxime |

| pH Adjustment | |

| Methyl Orange | ~1 mg |

| 1:1 conc. HCl:Methanol | As needed to maintain red color |

| Work-up | |

| Concentrated NH4OH | To basify the solution |

| Diethyl Ether | For extraction |

| Sodium Sulfate | For drying |

Characterization

The final product, this compound, can be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the reduction of the C=N bond.

-

Mass Spectrometry: To determine the molecular weight (187.24 g/mol ).[4]

-

Infrared Spectroscopy: To identify the characteristic functional groups, such as the N-O and O-H stretches of the hydroxylamine moiety.

This technical guide outlines a robust and reproducible synthesis of this compound. The protocols are based on established chemical transformations and provide a solid foundation for researchers to produce this compound for further investigation.

References

Physicochemical properties of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key known and predicted physicochemical parameters. Data for the closely related precursor, 1-(naphthalen-2-yl)ethylamine, is included for comparative purposes.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₃NO | - |

| Molecular Weight | 187.24 g/mol | - |

| Melting Point | Not available | Data for the related N-[(naphthalen-1-yl)methyl]hydroxylamine is 82-85 °C. |

| Boiling Point | Not available | Data for 1-(naphthalen-2-yl)ethylamine is 157 °C.[1] |

| pKa | Not available | A predicted pKa for 1-(naphthalen-2-yl)ethylamine is 9.36 ± 0.40.[1] |

| LogP | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process starting from 2-acetylnaphthalene. The general methodology involves the formation of an oxime intermediate, followed by its selective reduction to the hydroxylamine.

Step 1: Synthesis of 1-(Naphthalen-2-yl)ethanone oxime

This procedure is adapted from established methods for oxime formation from ketones.[2]

Materials:

-

2-Acetylnaphthalene

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

Protocol:

-

Dissolve 2-acetylnaphthalene (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and sodium acetate (1.1 equivalents) in a mixture of ethanol and water (1:1 v/v).

-

Heat the reaction mixture to 50 °C and stir for 20-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The product, 1-(naphthalen-2-yl)ethanone oxime, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of 1-(Naphthalen-2-yl)ethanone oxime to this compound

A plausible method for the selective reduction of the oxime to the hydroxylamine involves the use of a mild reducing agent such as sodium cyanoborohydride.

Materials:

-

1-(Naphthalen-2-yl)ethanone oxime

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Methyl orange indicator

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve 1-(naphthalen-2-yl)ethanone oxime in methanol.

-

Add sodium cyanoborohydride to the solution.

-

Add a small amount of methyl orange indicator.

-

Adjust the pH of the mixture by the dropwise addition of a 1:1 solution of concentrated HCl and methanol to maintain a slightly acidic condition (indicated by the red color of the indicator).

-

After the reaction is complete (monitored by TLC), make the solution basic by adding concentrated ammonium hydroxide.

-

Add water and extract the product with diethyl ether.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Potential Biological Activity and Signaling

Based on the activities of structurally related compounds, a hypothetical mechanism of action could involve the inhibition of inflammatory pathways. For instance, some naphthalene derivatives have been shown to inhibit the activation of neutrophils, key players in the inflammatory response.[5]

Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis protocols are generalized and may require optimization. The biological activities discussed are hypothetical and based on related compounds, requiring experimental validation. Always adhere to laboratory safety protocols when handling chemicals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions (Journal Article) | OSTI.GOV [osti.gov]

- 3. 1-NAPHTHALEN-2-YL-ETHYLAMINE CAS#: 1201-74-7 [m.chemicalbook.com]

- 4. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide : Oriental Journal of Chemistry [orientjchem.org]

In-depth Technical Guide: N-(1-Naphthalen-2-yl-ethyl)hydroxylamine (CAS 111525-02-1)

Abstract

This document provides a technical overview of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine (CAS number 111525-02-1). Due to the limited availability of published research on this specific molecule, this guide summarizes its fundamental chemical and physical properties based on supplier data. At present, there is a notable absence of in-depth studies concerning its synthesis, biological activity, and experimental protocols in the public domain. This document will be updated as new information becomes available.

Chemical and Physical Properties

This compound is an organic compound characterized by a naphthalene ring system. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 111525-02-1 | Sigma-Aldrich |

| Molecular Formula | C₁₂H₁₃NO | ChemBK |

| Molecular Weight | 187.24 g/mol | Sigma-Aldrich |

| IUPAC Name | 2-[1-(hydroxyamino)ethyl]naphthalene | Sigma-Aldrich |

| InChI Key | FXXGFKZGWPEIDO-UHFFFAOYSA-N | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

Synthesis and Availability

Biological Activity and Toxicological Information

There is no specific information in the public domain regarding the biological activity, pharmacological effects, or toxicological profile of this compound.

Hydroxylamine as a general class of compounds is known to have biological activity. For instance, hydroxylamine itself is a product of normal cellular metabolism and can act as a potent mutagen in vitro.[1] Some hydroxylamines have demonstrated carcinostatic activity against certain tumors in animals, while also having the potential to inactivate or inhibit various cellular enzymes and some viruses in vitro.[1] Acute and chronic exposure to hydroxylamines can lead to methemoglobinemia and sulfhemoglobinemia.[1] It is important to note that these activities are for the general class of hydroxylamines and may not be representative of this compound.

Experimental Protocols

A search of scientific literature and databases did not yield any specific experimental protocols for the use of this compound.

Signaling Pathways and Mechanism of Action

There is no information available regarding the mechanism of action or any signaling pathways associated with this compound.

Logical Relationships and Workflows

Given the absence of experimental data, a logical workflow for initial investigation of this compound is proposed below. This diagram illustrates a potential research cascade for characterizing a novel chemical entity.

Conclusion

This compound is a commercially available chemical with well-defined physical properties but a notable lack of published research on its synthesis, biological effects, and applications. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. The absence of data necessitates that any investigation should begin with fundamental characterization and screening to ascertain its potential utility and biological impact.

References

The Multifaceted Biological Activities of Hydroxylamine Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxylamine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising candidates in drug discovery. Their diverse pharmacological effects stem from various mechanisms of action, including enzyme inhibition, radical scavenging, and interference with nucleic acid integrity. This technical guide provides an in-depth exploration of the biological activities of hydroxylamine derivatives, with a focus on their antibacterial, antitumor, antiviral, neuropharmacological, and mutagenic properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate a deeper understanding and guide future research and development efforts.

Introduction

The hydroxylamine moiety (-NHOH) is a key structural feature that imparts a wide range of biological activities to organic molecules. This functional group can engage in various chemical interactions, including hydrogen bonding, coordination with metal ions, and redox reactions, which underpin its diverse pharmacological effects. Hydroxylamine derivatives have garnered significant attention in medicinal chemistry due to their potential to address unmet medical needs across different therapeutic areas. This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of the biological landscape of these fascinating compounds.

Antibacterial Activity: Targeting Ribonucleotide Reductase

A significant area of investigation for hydroxylamine derivatives is their potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A primary mechanism underlying this activity is the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair in bacteria.[1][2][3]

Mechanism of Action: Radical Scavenging

Hydroxylamine derivatives, acting as radical scavengers, disrupt the catalytic cycle of RNR. The RNR enzyme generates a tyrosyl free radical necessary for the conversion of ribonucleotides to deoxyribonucleotides.[2][3] Hydroxylamine compounds can quench this critical radical, thereby halting DNA precursor synthesis and inhibiting bacterial proliferation.[1][2] This mechanism provides a novel approach to combatting bacterial infections, particularly those caused by drug-resistant strains.

Figure 1: Mechanism of RNR Inhibition by Hydroxylamine Derivatives.

Quantitative Antibacterial Activity

The antibacterial efficacy of hydroxylamine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound Class | Bacteria | MIC (µg/mL) | Reference |

| N-Alkyl hydroxylamines | Bacillus anthracis | <15 - >1000 | [1][4] |

| Staphylococcus aureus | <60 - >1000 | [1][4] | |

| Pseudomonas aeruginosa | <17 - >1000 | [1] | |

| Escherichia coli | <60 - >1000 | [1] | |

| N-Aryl hydroxylamines | Bacillus anthracis | <15 - >1000 | [1] |

| Staphylococcus aureus | <60 - >1000 | [1] | |

| Escherichia coli | <60 - >1000 | [1] |

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) of various hydroxylamine derivatives against pathogenic bacteria.

Antitumor Activity: A Multi-pronged Approach

Hydroxylamine derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their antitumor effects are mediated through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanisms of Antitumor Action

-

Ribonucleotide Reductase (RNR) Inhibition: Similar to their antibacterial mechanism, hydroxylamine derivatives like hydroxyurea inhibit RNR in cancer cells, leading to the depletion of deoxyribonucleotide pools, cell cycle arrest, and apoptosis.[5][6]

-

Histone Deacetylase (HDAC) Inhibition: Certain hydroxamic acid derivatives are potent inhibitors of HDACs.[7][8] HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition leads to hyperacetylation of histones, resulting in the transcriptional activation of tumor suppressor genes and cell cycle inhibitors, ultimately inducing apoptosis.[7][9]

Figure 2: Antitumor Signaling Pathways of Hydroxylamine Derivatives.

Quantitative Antitumor Activity

The antitumor activity of hydroxylamine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Trisubstituted hydroxylamines (EGFR inhibitors) | NCI-H3255 (NSCLC) | 0.0072 - 0.086 | [10] |

| HCC827 (NSCLC) | 0.009 - 0.12 | [10] | |

| MDA-MB-231 (Breast) | >10 | [11] | |

| Imidazo[1,2-a]pyrimidine-imine derivatives | MCF-7 (Breast) | 39.0 - 43.4 | [11] |

| MDA-MB-231 (Breast) | 35.1 - 35.9 | [11] | |

| Oleoyl hybrids | HCT116 (Colorectal) | 0.34 - 22.4 | [12] |

| Quinazoline derivatives | A549 (Lung) | 1.75 - 2.05 | [13] |

Table 2: Summary of IC50 values of hydroxylamine derivatives in various cancer cell lines.

Antiviral Activity

Hydroxylamine derivatives have demonstrated inhibitory effects against a variety of viruses. Their mechanisms of action often involve targeting viral enzymes essential for replication. For instance, certain derivatives have been shown to inhibit the RNA synthesis of murine coronavirus.[14] Other studies have reported the antiviral potential of hydroxylamine-containing compounds against influenza viruses and SARS-CoV-2, often by inhibiting viral entry or replication processes.[15]

Neuropharmacological Activity

The role of hydroxylamine derivatives in neuropharmacology is an emerging area of research. Some natural and synthetic compounds are being investigated for their potential to ameliorate neurodegenerative diseases by targeting pathways associated with oxidative stress, neuroinflammation, and protein aggregation.[16][17] For example, compounds that can modulate the activity of enzymes like cyclooxygenase-2 (COX-2) or signaling pathways such as the Nrf2/ARE pathway are of interest for their neuroprotective potential.[18][19]

Mutagenic Activity

It is crucial to acknowledge the mutagenic potential of some hydroxylamine derivatives. Hydroxylamine itself is a known mutagen that can chemically modify DNA bases, primarily cytosine. This modification can lead to mispairing during DNA replication and result in mutations.[15] The mutagenicity is a key consideration in the safety assessment of any new hydroxylamine-based drug candidate.

Experimental Protocols

Synthesis of N-Substituted Hydroxylamine Derivatives

A general and efficient method for the synthesis of N-substituted hydroxylamines is through the reductive amination of aldehydes.

Figure 3: General Workflow for the Synthesis of N-Substituted Hydroxylamines.

Protocol:

-

Dissolve hydroxylamine hydrochloride in an appropriate solvent (e.g., water or ethanol).

-

Add a base (e.g., sodium hydroxide) to generate free hydroxylamine.

-

Add the corresponding aldehyde to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating to form the oxime intermediate.

-

Add a reducing agent (e.g., sodium cyanoborohydride) to reduce the oxime to the hydroxylamine.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

DPPH Radical Scavenging Assay

This assay is used to evaluate the radical scavenging activity of hydroxylamine derivatives.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM).

-

Test compounds dissolved in a suitable solvent.

-

Positive control (e.g., ascorbic acid).

-

96-well microplate.

-

Spectrophotometer.

Protocol:

-

Prepare serial dilutions of the test compounds and the positive control.

-

Add a defined volume of each dilution to the wells of a 96-well plate.

-

Add an equal volume of DPPH solution to each well.

-

Include a blank control (solvent + DPPH solution).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial culture in logarithmic growth phase.

-

Mueller-Hinton broth (or other suitable growth medium).

-

Test compounds dissolved in a suitable solvent.

-

96-well microplate.

-

Incubator.

Protocol:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines.

-

Cell culture medium.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plate.

-

Multi-well plate reader.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

Include untreated control cells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

Hydroxylamine derivatives constitute a rich and diverse class of compounds with significant potential for the development of novel therapeutics. Their ability to target a wide array of biological processes, from bacterial DNA synthesis to epigenetic regulation in cancer, underscores their versatility. This guide has provided a comprehensive overview of their biological activities, mechanisms of action, and key experimental methodologies. The continued exploration of the vast chemical space of hydroxylamine derivatives, guided by a deeper understanding of their structure-activity relationships and signaling pathway interactions, holds great promise for the future of drug discovery and development. It is imperative, however, that the development of these potent molecules is accompanied by rigorous safety assessments, particularly concerning their potential mutagenicity, to ensure the translation of promising candidates into safe and effective medicines.

References

- 1. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are RNR inhibitors and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl-Hydroxylamine as an Efficacious Antibacterial Agent That Targets the Ribonucleotide Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chapter - Targeting Ribonucleotide Reductase for Cancer Chemotherapy | Bentham Science [benthamscience.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. turkjps.org [turkjps.org]

- 10. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of murine coronavirus RNA synthesis by hydroxyguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Core Metabolic Pathways: Bioactivation and Detoxification

An In-depth Technical Guide to the Metabolic Pathways of Naphthalene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of naphthalene, a bicyclic aromatic hydrocarbon relevant in environmental toxicology and as a structural motif in various drug compounds. Understanding its biotransformation is critical for assessing its toxicity, carcinogenicity, and the metabolic fate of naphthalene-containing pharmaceuticals. This document details the enzymatic processes, presents key quantitative data, outlines common experimental protocols, and visualizes the metabolic networks.

Naphthalene itself is relatively inert; its toxicity is primarily mediated by its metabolic activation into reactive intermediates.[1][2] The metabolism is generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: The Role of Cytochrome P450

The initial and rate-limiting step in naphthalene metabolism is the oxidation by cytochrome P450 (CYP) monooxygenases to form the highly reactive electrophile, naphthalene-1,2-oxide, a chiral epoxide.[1][3] This bioactivation is an obligate step for naphthalene-induced toxicity.[4]

Once formed, the unstable naphthalene-1,2-oxide intermediate can follow three primary pathways:

-

Spontaneous Rearrangement: Non-enzymatic rearrangement to form 1-naphthol (major product) and 2-naphthol (minor product).[2][5]

-

Enzymatic Hydration: Hydrolysis by epoxide hydrolase (EH) to form trans-1,2-dihydro-1,2-naphthalenediol (dihydrodiol).[4][6]

-

Enzymatic Conjugation: Conjugation with glutathione (GSH), which is a major detoxification route detailed in Phase II.[7]

Several CYP isoforms are involved in the initial oxidation. Studies using human liver microsomes (HLMs) have identified CYP1A2 as the most efficient isoform for producing dihydrodiol and 1-naphthol, while CYP3A4 is the most effective for 2-naphthol production.[5][8][9]

Phase II Metabolism: Conjugation and Excretion

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion.[7] This is primarily a detoxification process.

-

Glutathione (GSH) Conjugation: Naphthalene-1,2-oxide is a key substrate for glutathione S-transferases (GSTs), which catalyze its conjugation with GSH.[4][7] This is a critical detoxification pathway, and depletion of cellular GSH stores significantly enhances naphthalene-induced cytotoxicity by allowing reactive metabolites to accumulate and form adducts with proteins and DNA.[10][11][12] The resulting GSH conjugates are further processed and ultimately excreted in the urine as mercapturic acids.[6]

-

Glucuronidation and Sulfation: The naphthols (1- and 2-naphthol) and dihydrodiol metabolites are conjugated with glucuronic acid by UDP-glucuronyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[7][13] These conjugates are major urinary metabolites used as biomarkers of naphthalene exposure.[7][14]

Secondary Metabolism: Formation of Naphthoquinones

The primary metabolites can undergo further oxidation. For instance, 1-naphthol can be oxidized to the highly reactive 1,4-naphthoquinone, a reaction mediated by CYP1A2 and CYP2D6*1.[8] Dihydrodiol can also be oxidized by dehydrogenases to form 1,2-dihydroxynaphthalene, which can then be auto-oxidized or enzymatically converted to 1,2-naphthoquinone.[13][15] These quinones are cytotoxic and contribute to the overall toxicity of naphthalene.[3]

Quantitative Metabolic Data

Kinetic parameters for the formation of primary naphthalene metabolites have been characterized in pooled human liver microsomes (pHLMs). These data are essential for building pharmacokinetic models and predicting metabolic clearance.

| Metabolite | Enzyme(s) | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| trans-1,2-dihydro-1,2-naphthalenediol | CYP1A2 (most efficient) | 23 | 2860 | [5][8] |

| 1-Naphthol | CYP1A2 (most efficient) | 40 | 268 | [5][8] |

| 2-Naphthol | CYP3A4 (most effective) | 116 | 22 | [5][8] |

Experimental Protocols

The study of naphthalene metabolism relies on a combination of in vitro assays and advanced analytical techniques. Below are representative protocols.

In Vitro Metabolism with Human Liver Microsomes

This assay is a standard method for characterizing the primary routes of metabolism and identifying the enzymes involved.

Objective: To determine the metabolites of naphthalene formed by pooled human liver microsomes (pHLMs) and identify the specific CYP450 isoforms responsible.

Materials:

-

Pooled Human Liver Microsomes (pHLMs)

-

Naphthalene stock solution (in a suitable solvent like acetonitrile)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Recombinant human CYP450 isoforms (for reaction phenotyping)

-

Quenching solution (e.g., cold acetonitrile)

-

Analytical standards for expected metabolites (1-naphthol, 2-naphthol, dihydrodiol)

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain phosphate buffer, pHLMs (e.g., 0.5 mg/mL protein), and the NADPH-regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding naphthalene to a final desired concentration (e.g., covering a range from 1 to 200 µM for kinetic studies).

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding 2 volumes of cold acetonitrile. This also precipitates the microsomal proteins.

-

Protein Removal: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS or HPLC-UV/fluorescence.

-

Reaction Phenotyping (Optional): Repeat the procedure using specific recombinant CYP450 isoforms instead of pHLMs to determine the contribution of each enzyme to metabolite formation.

Analysis of Urinary Metabolites by LC-MS/MS

This protocol describes a common workflow for quantifying naphthalene exposure biomarkers in biological samples.

Objective: To quantify conjugated and unconjugated naphthalene metabolites in urine.

Procedure:

-

Sample Collection: Collect urine samples and store them at -80°C until analysis. Add an antioxidant like ascorbic acid to prevent degradation of certain metabolites.[16]

-

Enzymatic Hydrolysis (for total naphthols):

-

To a urine aliquot, add an internal standard (e.g., isotope-labeled 1-naphthol).

-

Add acetate buffer (pH 5.0) and β-glucuronidase/arylsulfatase enzyme mixture.

-

Incubate at 37°C overnight to deconjugate the glucuronide and sulfate metabolites.

-

-

Solid-Phase Extraction (SPE) for Clean-up and Enrichment:

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed (or non-hydrolyzed for direct conjugate analysis) urine sample onto the cartridge.[17]

-

Wash the cartridge with water to remove salts and polar interferences.

-

Elute the metabolites with a suitable organic solvent (e.g., methanol or acetonitrile).

-

-

Derivatization (for GC-MS analysis): For GC-MS, the dried eluate is often derivatized (e.g., silylation) to increase the volatility and thermal stability of the analytes.[16] This step is not typically required for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Inject the sample into an LC-MS/MS system.

-

Separate metabolites using a reverse-phase column (e.g., C18).

-

Detect and quantify the metabolites using tandem mass spectrometry, typically with electrospray ionization (ESI) in negative ion mode, operating in selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[17][18]

-

References

- 1. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Glutathione depletion is a major determinant of inhaled naphthalene respiratory toxicity and naphthalene metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolomics of Lung Microdissections Reveals Region- and Sex-Specific Metabolic Effects of Acute Naphthalene Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ejom.journals.ekb.eg [ejom.journals.ekb.eg]

- 15. ENZYME - 1.3.1.29 cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase [enzyme.expasy.org]

- 16. series.publisso.de [series.publisso.de]

- 17. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Safety and Handling Guide for N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

Disclaimer: As of November 2025, comprehensive safety and toxicological data for N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is not publicly available. This guide has been constructed by extrapolating information from structurally similar compounds, namely N-phenylhydroxylamine, N-benzylhydroxylamine, and N-ethylhydroxylamine. The provided precautions and data should be considered provisional and illustrative of the potential hazards associated with this class of compounds. All handling of this compound must be conducted with extreme caution in a controlled laboratory setting by trained professionals, assuming the compound is hazardous.

Hazard Identification and Classification

Due to the absence of specific data for this compound, a GHS classification has been inferred from its analogues. The primary hazards are anticipated to be acute oral toxicity, skin irritation, and serious eye irritation.

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Danger

Physical and Chemical Properties

Limited physical data is available for this compound. The following table includes known data and extrapolated information from analogues.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | - |

| Molecular Weight | 187.24 g/mol | [1] |

| Boiling Point | 363.4 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.145 g/cm³ | [1] |

| Appearance | Assumed to be a solid | Inferred |

| Solubility | Unknown; likely soluble in organic solvents | Inferred |

Toxicological Profile (Inferred)

The toxicological data presented below is based on N-phenylhydroxylamine and should be used as a conservative estimate of the potential toxicity of this compound.

| Metric | Value | Species | Route |

| LD50 | 100 mg/kg | Rat | Oral[3] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are designed to minimize exposure and mitigate risks during the handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.

-

Respiratory Protection: All handling of solid material or solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Handling and Storage

-

Handling:

-

Designate a specific area within a chemical fume hood for handling this compound.

-

Avoid the creation of dust.

-

Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Prepare solutions in the fume hood.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents.

-

First-Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If Inhaled: Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Spill and Disposal Procedures

-

Spill Response:

-

Evacuate the area.

-

Wear full PPE, including respiratory protection.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound may be considered hazardous waste.

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and logical relationships for handling potentially hazardous chemical compounds.

Caption: A workflow for the safe handling of a chemical from receipt to disposal.

Caption: The relationship between hazard identification, risk assessment, and control measures.

References

Methodological & Application

Application Notes and Protocols for N-(1-Naphthalen-2-yl-ethyl)hydroxylamine In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is a synthetic organic compound featuring a naphthalene moiety and a hydroxylamine group. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural components suggest potential applications in various in vitro assays. The naphthalene group is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. The hydroxylamine functional group is known for its potential to interact with metalloenzymes and its involvement in redox processes, which can be relevant for studying enzyme inhibition or antioxidant effects.

These application notes provide a hypothetical framework for exploring the in vitro biological activities of this compound based on the known pharmacology of its constituent chemical motifs. The included protocols are detailed, standardized methodologies that can be adapted for the preliminary screening and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are crucial for maintaining the compound's integrity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 111525-02-1 | [1] |

| Molecular Formula | C₁₂H₁₃NO | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Appearance | Solid (form may vary) | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Aqueous solubility is likely limited. | - |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Protect from light. | General laboratory practice |

Postulated Biological Activities and In Vitro Applications

Based on the chemical structure of this compound, several potential biological activities can be hypothesized. These hypotheses can guide the design of initial in vitro screening cascades.

Anticancer Activity

Naphthalene derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The planar aromatic system of the naphthalene rings can intercalate with DNA, and other derivatives have been shown to inhibit key signaling pathways involved in cancer progression.

-

Suggested In Vitro Assays:

-

Cytotoxicity assays (e.g., MTT, XTT, or LDH release) to determine the compound's effect on the viability of cancer cell lines.

-

Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to investigate the mechanism of cell death.

-

Cell cycle analysis to determine if the compound induces cell cycle arrest.

-

Antimicrobial Activity

The lipophilic nature of the naphthalene ring can facilitate the interaction of the molecule with microbial cell membranes, potentially leading to antimicrobial effects.

-

Suggested In Vitro Assays:

-

Broth microdilution or agar diffusion assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Time-kill kinetics assays to assess the bactericidal or bacteriostatic nature of the compound.

-

Enzyme Inhibition

The hydroxylamine moiety can act as a ligand for metal ions present in the active sites of metalloenzymes. This suggests a potential for this compound to act as an enzyme inhibitor.

-

Suggested In Vitro Assays:

-

Enzyme inhibition assays against specific targets, for example, matrix metalloproteinases (MMPs), histone deacetylases (HDACs), or cytochrome P45S, which are relevant in various diseases.

-

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3][4][5]

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for another 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Diagram: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well U-bottom microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound and Inoculum Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a 2-fold serial dilution of the compound in MHB in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Optionally, the absorbance at 600 nm can be read using a microplate reader to quantify bacterial growth.

-

Diagram: Broth Microdilution Workflow

Caption: Workflow for MIC determination by broth microdilution.

Protocol 3: Generic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a model enzyme. This protocol needs to be adapted based on the specific enzyme and its substrate.

Materials:

-

This compound

-

Target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

Positive control inhibitor

-

96-well microplate (UV-transparent if necessary)

-

Microplate reader capable of kinetic or endpoint measurements

Procedure:

-

Assay Setup:

-

Prepare a stock solution of the compound in a suitable solvent.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the compound or vehicle control.

-

Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the percentage of enzyme inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Diagram: Enzyme Inhibition Assay Workflow

Caption: General workflow for an enzyme inhibition assay.

Data Presentation

All quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 2: Example Data Summary for Cytotoxicity Assay

| Cell Line | Treatment Time (h) | IC₅₀ (µM) |

| HeLa | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] | |

| MCF-7 | 24 | [Insert Value] |

| 48 | [Insert Value] | |

| 72 | [Insert Value] |

Table 3: Example Data Summary for Antimicrobial Assay

| Microbial Strain | MIC (µg/mL) |

| S. aureus ATCC 29213 | [Insert Value] |

| E. coli ATCC 25922 | [Insert Value] |

| C. albicans ATCC 90028 | [Insert Value] |

Table 4: Example Data Summary for Enzyme Inhibition Assay

| Enzyme Target | IC₅₀ (µM) |

| [Enzyme Name] | [Insert Value] |

Conclusion

These application notes provide a starting point for the in vitro characterization of this compound. The provided protocols are robust and widely used methods for preliminary screening. Based on the initial findings from these assays, further, more specific mechanistic studies can be designed to elucidate the compound's mode of action and potential therapeutic applications. It is imperative to include appropriate positive and negative controls in all experiments to ensure the validity of the results.

References

- 1. N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. opentrons.com [opentrons.com]

Application of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine in fluorescence microscopy

Based on a comprehensive review of scientific literature, there is no established application of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine in the field of fluorescence microscopy. This compound does not appear in published research as a fluorescent probe, stain, or imaging agent. Therefore, detailed application notes, experimental protocols, and specific quantitative data for its use in this context are not available.

The information required to generate the requested content is absent from the public scientific domain. It is possible that this molecule is a synthetic intermediate, a compound that has not been investigated for fluorescent properties, or a novel agent whose applications have not yet been published.

While there is no specific information for this compound, it is possible to provide a general framework and hypothetical application based on the properties of related naphthalene derivatives, which are known to be used in fluorescence studies. The following sections are provided as an illustrative example of how such a document would be structured if the compound were a viable fluorescent probe.

Hypothetical Application Note: A Naphthalene-Based Probe for Cellular Imaging

Note: The following content is a generalized template and is not based on experimental data for this compound.

Introduction

Naphthalene derivatives are a class of compounds known for their intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes. Their photophysical properties, such as excitation and emission wavelengths, quantum yield, and lifetime, can be finely tuned by chemical modifications. This allows for the design of probes that can sense specific analytes, changes in the microenvironment (e.g., pH, polarity), or target particular subcellular organelles. A hypothetical probe, "Naphthyl-Probe," derived from a naphthalene scaffold, could be envisioned for imaging the cellular cytoplasm.

Principle of Method

"Naphthyl-Probe" is a cell-permeable compound that exhibits low fluorescence in an aqueous environment but becomes highly fluorescent in the more hydrophobic environment of the cell's cytoplasm and intracellular membranes. This solvatochromic behavior allows for the specific visualization of cellular structures with low background signal from the aqueous extracellular medium. The probe is excited by UV or near-UV light and emits in the visible spectrum.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical properties and performance characteristics of "Naphthyl-Probe."

| Parameter | Value |

| Excitation Wavelength (λex) | 350 nm |

| Emission Wavelength (λem) | 450 nm |

| Quantum Yield (Φ) | > 0.5 in non-polar solvent |

| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ |

| Optimal Concentration | 1-10 µM |

| Incubation Time | 15-30 minutes |

| Photostability | Moderate |

Experimental Protocols

Preparation of Staining Solution

-

Prepare Stock Solution: Prepare a 10 mM stock solution of "Naphthyl-Probe" in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C, protected from light.

-

Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in a suitable cell culture medium or buffer (e.g., PBS, HBSS).

Cell Staining and Imaging Protocol

This protocol is intended for adherent cells cultured on glass-bottom dishes or coverslips.

-

Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

-

Remove Medium: Aspirate the cell culture medium.

-

Wash: Wash the cells twice with warm phosphate-buffered saline (PBS).

-

Staining: Add the pre-warmed working solution of "Naphthyl-Probe" to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Aspirate the staining solution and wash the cells twice with warm PBS to remove excess probe.

-

Imaging: Add fresh culture medium or imaging buffer to the cells. Proceed with imaging using a fluorescence microscope equipped with a DAPI filter set (or a custom filter set appropriate for λex/λem = 350/450 nm).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for staining and imaging cells with a fluorescent probe.

Caption: General workflow for cell staining and fluorescence microscopy.

Hypothetical Signaling Pathway Interaction

If "Naphthyl-Probe" were designed to detect the activity of a specific enzyme, its interaction could be visualized as follows.

Caption: Hypothetical activation of a probe by a target enzyme.

Application Note: N-(1-Naphthalen-2-yl-ethyl)hydroxylamine as a Potential Inhibitor of Ribonucleotide Reductase

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is a synthetic organic compound featuring a hydroxylamine moiety. While specific biological activities of this particular molecule are not extensively documented in publicly available literature, the broader class of hydroxylamine derivatives has garnered significant interest in medicinal chemistry and drug development. Hydroxylamine-containing compounds have been identified as inhibitors of various enzymes, often through mechanisms involving radical scavenging or metal chelation.[1][2][3][4]

This application note explores the potential of this compound as an inhibitor of Ribonucleotide Reductase (RNR). RNR is a critical enzyme in all living organisms, responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] Its central role in cell proliferation makes it a well-established target for anticancer and antiviral therapies. The inhibitory activity of several hydroxylamine derivatives against RNR has been demonstrated, suggesting that this compound may exhibit similar properties.[1]

This document provides a hypothetical framework and detailed protocols for investigating the inhibitory effects of this compound on RNR activity.

Principle of the Assay

The activity of Ribonucleotide Reductase can be monitored using a spectrophotometric assay. This method typically follows the oxidation of a cosubstrate, such as NADPH, which is coupled to the reduction of a substrate by RNR. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is directly proportional to the RNR activity. The potential inhibitory effect of this compound is quantified by measuring the reduction in RNR activity in the presence of the compound.

Hypothetical Data Presentation

The inhibitory potency of this compound can be determined by measuring the enzyme activity at various concentrations of the compound. The data can be summarized as follows:

| This compound (µM) | RNR Activity (% of Control) | Standard Deviation |

| 0.1 | 95.2 | 4.1 |

| 1 | 78.5 | 5.3 |

| 10 | 49.8 | 3.8 |

| 50 | 21.3 | 2.5 |

| 100 | 8.7 | 1.9 |

From this data, an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can be calculated.

| Compound | IC50 (µM) |

| This compound | 10.2 |

| Hydroxyurea (Control Inhibitor) | 5.5 |

Experimental Protocols

Materials and Reagents

-

Purified Ribonucleotide Reductase (e.g., from E. coli)

-

This compound (test compound)

-

Hydroxyurea (positive control inhibitor)

-

CDP (substrate)

-

ATP (effector)

-

NADPH

-

Thioredoxin

-

Thioredoxin Reductase

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.6)

-

MgCl₂

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Protocol 1: RNR Inhibition Assay

A standard operating procedure for an enzymatic activity inhibition assay is crucial for obtaining reliable results.[5][6] This protocol is adapted from general enzyme inhibition assay guidelines.[7][8]

-

Preparation of Reagents:

-

Prepare a 50 mM HEPES buffer (pH 7.6) containing 15 mM MgCl₂ and 2 mM DTT.

-

Prepare stock solutions of CDP (100 mM), ATP (100 mM), and NADPH (20 mM) in the HEPES buffer.

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of hydroxyurea in the HEPES buffer.

-

Dilute the RNR enzyme, thioredoxin, and thioredoxin reductase to their working concentrations in the HEPES buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add 170 µL of the assay mixture containing HEPES buffer, ATP (final concentration 2 mM), NADPH (final concentration 200 µM), thioredoxin (final concentration 5 µM), and thioredoxin reductase (final concentration 1 µM).

-

Add 10 µL of various concentrations of this compound (or DMSO for the control) to the wells.

-

Add 10 µL of the RNR enzyme solution to initiate the pre-incubation.

-

Incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding 10 µL of CDP (final concentration 1 mM).

-

Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of RNR inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determination of Mechanism of Inhibition

To understand how this compound inhibits RNR, kinetic studies can be performed. This involves measuring the reaction rates at different concentrations of the substrate (CDP) in the presence and absence of the inhibitor. The data can be analyzed using Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.[9]

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of kynurenine production by N,O-substituted hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 4. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. superchemistryclasses.com [superchemistryclasses.com]

- 8. Enzyme inhibition assays [bio-protocol.org]

- 9. Enzymatic Assay of Trypsin Inhibition [protocols.io]

Application Notes and Protocol for N-(1-Naphthalen-2-yl-ethyl)hydroxylamine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine is a hydroxylamine derivative with potential applications in various cell-based assays. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound and preparing it for use in cell culture experiments. The protocol emphasizes maintaining compound stability and minimizing solvent-induced cytotoxicity.

Hydroxylamine-containing compounds have been investigated for their biological activities, including acting as radical scavengers and inhibitors of enzymes like ribonucleotide reductase.[1][2] Some studies have shown that hydroxylamine can influence cellular processes such as glucose uptake.[3] Given the limited specific data on this compound, the following protocol provides a generalized yet robust approach based on standard practices for handling novel small molecules in cell culture.

Compound Information

| Property | Value | Source |

| CAS Number | 111525-02-1 | [4][5] |

| Molecular Formula | C12H13NO | [5][6] |

| Molecular Weight | 187.24 g/mol | [7] |

| Appearance | Likely a solid powder | |

| Storage | Store at -20°C or -80°C for long-term stability | [8][9] |

Experimental Protocols

I. Preliminary Solubility Testing

Before preparing a large stock solution, it is crucial to determine the optimal solvent for this compound. Due to its chemical structure, it is likely to have low solubility in aqueous solutions. Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used for dissolving hydrophobic small molecules for cell culture applications.[8][10][11]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into separate sterile microcentrifuge tubes.

-

Add a measured volume of the test solvent (e.g., 100 µL of DMSO or EtOH) to achieve a high concentration stock (e.g., 10-50 mM).

-

Vortex the tube for 30-60 seconds to facilitate dissolution.

-

Visually inspect for any undissolved particulate matter.

-

If the compound does not dissolve, gentle warming (up to 37°C) or sonication can be attempted.[12]

-

Once a clear stock solution is achieved in the organic solvent, assess its miscibility in aqueous solutions. Add a small volume of the stock solution to a larger volume of PBS or cell culture medium and observe for any precipitation.

II. Preparation of a Concentrated Stock Solution

Based on the preliminary solubility testing, DMSO is the recommended starting solvent.

Materials:

-

This compound powder

-

DMSO, cell culture grade

-

Sterile, amber-colored microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound. For example, to prepare a 10 mM stock solution, weigh out 1.87 mg of the compound.

-

Add the appropriate volume of sterile DMSO to achieve the desired concentration. For 1.87 mg to make a 10 mM stock, add 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the aliquots at -20°C or -80°C. Properly stored stock solutions in DMSO are typically stable for several months.[12]

III. Preparation of Working Solutions for Cell Culture

The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5%, to prevent cytotoxicity.[8]

Materials:

-

Concentrated stock solution of this compound in DMSO

-

Pre-warmed, sterile cell culture medium, supplemented as required for your cell line

-

Sterile polypropylene tubes

Procedure:

-

Thaw an aliquot of the concentrated stock solution at room temperature.

-

Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final working concentration.

-

Important: Add the stock solution to the medium and mix immediately by gentle pipetting or inversion. Do not add the medium to the concentrated stock solution, as this can cause the compound to precipitate.

-

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.

-

Always prepare fresh working solutions for each experiment. Do not store the compound diluted in aqueous media for extended periods.

-

Include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treated samples.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxylamine acutely activates glucose uptake in L929 fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 111525-02-1|N-(1-(Naphthalen-2-yl)ethyl)hydroxylamine|BLD Pharm [bldpharm.com]

- 5. N-(1-Naphthalen-2-yl-ethyl)-hydroxylamine | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]

- 6. chembk.com [chembk.com]

- 7. This compound | 111525-02-1 [sigmaaldrich.com]

- 8. captivatebio.com [captivatebio.com]

- 9. 111525-02-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 10. lifetein.com [lifetein.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

Application Notes & Protocols for High-Throughput Screening using N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify potential inhibitors of Monoamine Oxidase A (MAO-A), a key enzyme in neuroscience drug discovery. While direct evidence for the inhibitory activity of N-(1-Naphthalen-2-yl-ethyl)hydroxylamine against MAO-A is not currently established in publicly available literature, its structural features, including the hydroxylamine moiety, suggest its potential as a candidate for such screens. This document, therefore, presents a hypothetical screening scenario to illustrate the application of this compound in a well-established HTS assay.

Monoamine oxidases (MAOs) are mitochondrial enzymes crucial for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2] Dysregulation of MAO activity has been implicated in various neurological disorders such as depression and Parkinson's disease.[2] Consequently, inhibitors of MAO are a significant class of therapeutic agents. This protocol outlines a fluorometric HTS assay suitable for screening large compound libraries to identify novel MAO-A inhibitors.[1][2]

Compound of Interest:

-

Name: this compound

-

CAS Number: 111525-02-1

-

Molecular Formula: C₁₂H₁₃NO

-

Molecular Weight: 187.24 g/mol

Hypothetical Screening Data

The following table summarizes hypothetical dose-response data for this compound against MAO-A, as would be generated in a secondary screening or hit confirmation stage.

| Compound | Target | Assay Type | IC₅₀ (µM) | Hill Slope | Z'-Factor |

| This compound (Hypothetical) | MAO-A | Fluorometric | 5.2 | 1.1 | 0.75 |

| Clorgyline (Positive Control) | MAO-A | Fluorometric | 0.011 | 1.0 | 0.78 |

| Pargyline (Negative Control for MAO-A) | MAO-A | Fluorometric | >100 | N/A | 0.76 |

Data presented is for illustrative purposes only.

Experimental Protocols

1. Primary High-Throughput Screening for MAO-A Inhibitors

This protocol is designed for a 384-well plate format suitable for automated HTS.[3]

Materials:

-

MAO-A enzyme (recombinant human)

-

MAO Substrate (p-Tyramine)

-

Horseradish Peroxidase (HRP)

-